molecular formula C18H28N8O5 B010042 Arginomycin CAS No. 106133-33-9

Arginomycin

Cat. No. B010042
M. Wt: 436.5 g/mol
InChI Key: QHXNKYPHTJBRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginomycin is a natural product that was first isolated from Streptomyces argillaceus in 1963. It is a potent anti-tumor agent that has attracted attention from researchers due to its potential use in cancer treatment. Arginomycin has a unique chemical structure that makes it highly effective in inhibiting the growth of cancer cells.

Scientific Research Applications

Antibiotic Production and Characteristics

  • Production and Isolation : Arginomycin is a nucleoside antibiotic produced by Streptomyces arginesis. It is known for inhibiting the growth of Gram-positive bacteria and fungi and is structurally related to blasticidin S. It has been characterized as relatively non-toxic (Argoudelis et al., 1987).

Biosynthesis

  • Biosynthesis of β-Methylarginine Residue : Arginomycin features a rare amino acid, β-methylarginine, which is attached to the deoxyhexose moiety via a 4′-aminoacyl bond. The biosynthetic gene cluster for arginomycin from Streptomyces arginensis NRRL 15941 includes 14 putative essential open reading frames. The enzymes involved in this process include aspartate aminotransferase (AAT) and S-adenosyl methionine (SAM)-dependent methyltransferase (Feng et al., 2014).

Antibiotic Susceptibility Enhancement

  • Enhancement of Antibiotic Susceptibility : Arginine, a component of Arginomycin, has been shown to enhance the killing of Pseudomonas aeruginosa by ciprofloxacin and tobramycin under anaerobic conditions. It also enhances antibiotic efficacy in mature biofilms (Borriello et al., 2006).

Applications in Bioengineering

  • Production of Hydroxyarginine : The synthesis of 3-Hydroxyarginine (3-OH-Arg), an important intermediate for the synthesis of antibiotics like viomycin, was achieved through protein engineering and recombinant whole-cell biocatalysis. This method represents an efficient strategy for the production of hydroxylated amino acids (Mao et al., 2020).

Cellular Uptake Mechanisms

  • Guanidinylated Neomycin for Cellular Uptake : Arginomycin's derivative, guanidinoneomycin, can carry large bioactive molecules across cell membranes. This occurs through a heparan sulfate-dependent pathway, demonstrating the potential for targeted drug delivery (Elson-Schwab et al., 2007).

properties

CAS RN

106133-33-9

Product Name

Arginomycin

Molecular Formula

C18H28N8O5

Molecular Weight

436.5 g/mol

IUPAC Name

3-[[2-amino-5-[carbamimidoyl(methyl)amino]-3-methylpentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30)

InChI Key

QHXNKYPHTJBRJV-UHFFFAOYSA-N

SMILES

CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N

Canonical SMILES

CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N

synonyms

arginomycin
U 72026
U-72026

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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